Poc-Cystamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

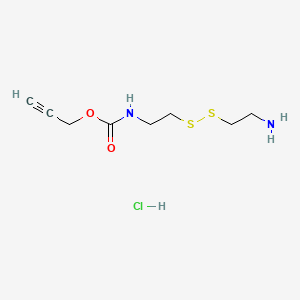

Molecular Formula |

C8H15ClN2O2S2 |

|---|---|

Molecular Weight |

270.8 g/mol |

IUPAC Name |

prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C8H14N2O2S2.ClH/c1-2-5-12-8(11)10-4-7-14-13-6-3-9;/h1H,3-7,9H2,(H,10,11);1H |

InChI Key |

ODYKFEDOLGMOSI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)NCCSSCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Poc-Cystamine Hydrochloride for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine hydrochloride is a heterobifunctional crosslinker of significant interest in the field of bioconjugation and drug delivery. As a key component in the construction of antibody-drug conjugates (ADCs), it provides a versatile platform for attaching therapeutic payloads to targeting moieties. This guide details the chemical properties, mechanism of action, and relevant experimental protocols for the application of this compound in advanced biomedical research.

Introduction

This compound is a click chemistry reagent designed for the covalent linkage of molecules.[1][2] It incorporates two key functional motifs: a propargyl carbamate (B1207046) (Poc) group, which contains a terminal alkyne for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a cystamine (B1669676) moiety, which features a disulfide bond.[2][3] This disulfide linkage is susceptible to cleavage under reducing conditions, such as those found within the intracellular environment, making it an ideal component for creating cleavable linkers in drug delivery systems.[4] The hydrochloride salt form enhances the compound's solubility and stability for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-salt form, Poc-Cystamine, is presented in Table 1. This data is essential for handling, storage, and experimental design.

| Property | This compound | Poc-Cystamine | Source |

| Chemical Formula | C₈H₁₅ClN₂O₂S₂ | C₈H₁₄N₂O₂S₂ | [3] |

| Molecular Weight | 270.8 g/mol | 234.3 g/mol | [3] |

| CAS Number | 1266354-28-2 (for Poc-Cystamine) | 1266354-28-2 | [2] |

| Appearance | White to off-white solid | Not specified | General knowledge |

| Purity | >96% | >96% | [3] |

| Solubility | Soluble in water and polar organic solvents | Not specified | General knowledge |

| Storage Conditions | Store at -20°C, protected from moisture | Room temperature in continental US | [1][2] |

Mechanism of Action in Antibody-Drug Conjugates

In the context of ADCs, this compound serves as a cleavable linker. The propynyl (B12738560) group allows for the "clicking" of the linker to an azide-modified cytotoxic payload. The other end of the cystamine linker is conjugated to an antibody, typically through the reaction of a maleimide (B117702) or other reactive group (which would be added to the Poc-Cystamine core structure in a multi-step synthesis) with cysteine residues on the antibody.

The resulting ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond within the linker, releasing the cytotoxic payload. This targeted release mechanism enhances the therapeutic window of the drug by minimizing systemic toxicity.

Signaling Pathway of an ADC with a Cleavable Disulfide Linker

Caption: ADC binding, internalization, and payload release.

Experimental Protocols

General Synthesis of this compound

Illustrative Synthetic Workflow:

Caption: A potential synthetic workflow for Poc-Cystamine HCl.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule (e.g., a cytotoxic drug) to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Aqueous buffer system (e.g., phosphate-buffered saline, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in the chosen buffer to a final concentration of 10 mM.

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a concentration of 10 mM.

-

Prepare fresh stock solutions of 50 mM CuSO₄ in water and 500 mM sodium ascorbate in water.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound solution and the azide-functionalized molecule solution in a 1:1.2 molar ratio.

-

Add the TBTA solution to the reaction mixture to a final concentration of 1 mM.

-

Initiate the reaction by adding the CuSO₄ solution (to a final concentration of 1 mM) followed by the sodium ascorbate solution (to a final concentration of 5 mM).

-

Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted starting materials and copper catalyst.

-

Experimental Workflow for CuAAC:

References

Poc-Cystamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine hydrochloride is a bifunctional molecule featuring a terminal alkyne and a cystamine (B1669676) disulfide bond. This unique structure positions it as a valuable tool in the field of bioconjugation and drug delivery. Its "clickable" alkyne handle allows for facile modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the disulfide bond provides a redox-sensitive linkage. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role in the development of advanced therapeutic and diagnostic agents.

Structure and Chemical Properties

Poc-Cystamine is the abbreviated name for N-(prop-2-yn-1-yl)-2,2'-dithiobis(ethanamine). The hydrochloride salt enhances its stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₁₅ClN₂O₂S₂[1]

Molecular Weight: 270.80 g/mol [1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The data presented below is a combination of information from commercial suppliers and predicted values. For comparison, the properties of the related, well-characterized compound, cysteamine (B1669678) hydrochloride, are also included.

| Property | This compound | Cysteamine Hydrochloride | Source |

| Appearance | White to off-white solid | White to off-white solid | [] |

| Melting Point | Not available | 67-71 °C | [] |

| Boiling Point | Not available | 116.4 °C at 760 mmHg | [] |

| Solubility | Not specified, but used in aqueous reactions | Slightly soluble in DMSO, Methanol, Water | [][3] |

| pKa (predicted) | Not available | Strongest Acidic: 9.42, Strongest Basic: 8.35 | [4] |

Synthesis and Characterization

General Experimental Protocol for Synthesis (Hypothetical)

Materials:

-

Cystamine dihydrochloride (B599025)

-

Propargyl chloroformate or a similar propargyl-containing acylating agent

-

A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (for salt formation)

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate (B86663), silica (B1680970) gel for chromatography)

Procedure:

-

Dissolution: Dissolve cystamine dihydrochloride and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution in an ice bath and add the propargyl-containing acylating agent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the propargyl group, the cystamine backbone, and the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide carbonyl, the alkyne C-H and C≡C bonds, and the N-H bonds.

-

Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC).

Biological and Chemical Applications

This compound's utility stems from its dual functionality: the "clickable" alkyne and the redox-responsive disulfide bond.

Click Chemistry and Bioconjugation

The terminal alkyne group allows for highly efficient and specific covalent bond formation with azide-containing molecules via click chemistry. This is particularly useful for:

-

Labeling of Biomolecules: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids that have been metabolically or chemically functionalized with an azide.

-

Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.

-

Synthesis of Complex Architectures: Building well-defined polymer-drug conjugates, dendrimers, and other complex molecular structures.

Caption: Workflow for bioconjugation using this compound.

Redox-Responsive Drug Delivery

The disulfide bond in the cystamine moiety is stable under normal physiological conditions but can be cleaved in reducing environments, such as the intracellular space where the concentration of glutathione (B108866) (GSH) is high. This property makes this compound an excellent linker for constructing redox-responsive drug delivery systems.

A therapeutic agent can be conjugated to an azide-modified targeting ligand (e.g., an antibody or peptide) using Poc-Cystamine as the linker. The resulting conjugate can circulate in the bloodstream, and upon reaching the target cell and subsequent internalization, the high intracellular GSH concentration will cleave the disulfide bond, releasing the active drug.

Caption: Signaling pathway for targeted drug delivery and release.

One study by R. P. Johnson, et al. (2017) utilized a related compound in the fabrication of glutathione and endosomal pH-responsive hybrid vesicles for smart anticancer delivery, highlighting the potential of such linkers in advanced drug delivery platforms.[6]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable solvent system (e.g., water/t-butanol, DMSO)

Procedure:

-

Dissolve the azide-containing molecule and this compound in the chosen solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate.

-

Add an aqueous solution of copper(II) sulfate.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction by an appropriate analytical method (e.g., HPLC, LC-MS).

-

Purify the product using a suitable technique (e.g., size-exclusion chromatography, dialysis, preparative HPLC).

General Protocol for Disulfide Bond Cleavage Assay

Materials:

-

Poc-Cystamine-containing conjugate

-

Glutathione (GSH) or dithiothreitol (B142953) (DTT)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the conjugate in PBS.

-

Add a solution of the reducing agent (GSH or DTT) to achieve the desired final concentration (e.g., 1-10 mM).

-

Incubate the mixture at 37 °C.

-

At various time points, take aliquots of the reaction mixture.

-

Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the starting conjugate and the appearance of the cleaved products.

Conclusion

This compound is a versatile chemical tool with significant potential in bioconjugation and the development of sophisticated drug delivery systems. Its "clickable" alkyne functionality allows for straightforward and efficient conjugation, while the redox-sensitive disulfide bond enables controlled release of payloads in specific biological environments. Further research into the synthesis, characterization, and application of this and similar bifunctional linkers will undoubtedly contribute to the advancement of targeted therapeutics and diagnostics. Researchers are encouraged to perform thorough characterization of this reagent to ensure its suitability for their specific applications, as detailed physicochemical and spectroscopic data are not widely available in the public domain.

References

The Core Mechanism of Action of Poc-Cystamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine hydrochloride is a specialized chemical probe designed for applications in click chemistry. It incorporates the biologically active cystamine (B1669676) molecule functionalized with a propargyloxycarbonyl (Poc) group, which introduces a terminal alkyne. This modification enables the covalent linkage of cystamine to other molecules bearing an azide (B81097) group through a highly efficient and specific click reaction. While the Poc group is primarily for chemical conjugation, the core mechanism of action of this compound in a biological context is attributed to its cystamine moiety.

This technical guide provides an in-depth exploration of the well-established mechanisms of action of cystamine, the active component of this compound. The guide will focus on its primary role as an inhibitor of transglutaminases and its effects on protein aggregation, processes implicated in a variety of human diseases.

Core Mechanism of Action: Inhibition of Transglutaminases

Cystamine is widely recognized as an inhibitor of transglutaminases (TGs), a family of enzymes that catalyze the formation of isopeptide bonds between proteins. Transglutaminase 2 (TG2) is a particularly well-studied target of cystamine. Elevated TG2 activity is associated with the pathology of several conditions, including neurodegenerative diseases and celiac disease.

In the intracellular environment, the disulfide bond of cystamine is readily reduced to form two molecules of its active thiol form, cysteamine (B1669678). Both cystamine and cysteamine contribute to the inhibition of transglutaminases, albeit through distinct mechanisms.

Dual Inhibitory Mechanisms of Cystamine and Cysteamine on Transglutaminase 2

-

Oxidative Inactivation by Cystamine : Cystamine can act as an irreversible inhibitor of TG2 through an oxidative mechanism. It promotes the formation of an allosteric disulfide bond between two specific cysteine residues, Cys370 and Cys371, on the TG2 enzyme. This disulfide bond formation induces a conformational change that allosterically abrogates the enzyme's catalytic activity.[1] Another proposed oxidative mechanism involves a thiol-disulfide interchange between cystamine and the active site cysteine (Cys277) of TG2, leading to the formation of a mixed disulfide that blocks the enzyme's catalytic function.[2][3]

-

Competitive Inhibition by Cysteamine : The reduced form, cysteamine, acts as a competitive inhibitor of TG2. By virtue of being an amine substrate for the enzyme, cysteamine competes with other amine substrates, such as the ε-amino group of lysine (B10760008) residues in proteins, for the transamidation reaction catalyzed by TG2.[2][3] This results in the formation of N-(γ-glutamyl)cysteamine, preventing the crosslinking of other protein substrates.[2][3]

The prevailing mechanism of inhibition in vivo is dependent on the local redox environment, which dictates the equilibrium between cystamine and cysteamine.[2][3]

Quantitative Data on Transglutaminase 2 Inhibition

The inhibitory potency of cystamine on human TG2 has been quantified, providing valuable data for experimental design and interpretation.

| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |

| Cystamine | Human Transglutaminase 2 (TG2) | kinh/Ki | 1.2 mM-1min-1 | [1][4] |

| Disulfiram | Human Transglutaminase 2 (TG2) | kinh/Ki | 8.3 mM-1min-1 | [1][4] |

Modulation of Protein Aggregation

A key pathological feature of several neurodegenerative disorders, such as Huntington's disease, is the aggregation of misfolded proteins. Cystamine has demonstrated a significant ability to interfere with this process, which is linked to its inhibition of transglutaminases.

Transglutaminases can crosslink proteins containing polyglutamine tracts, such as mutant huntingtin, thereby promoting the formation of stable, insoluble aggregates. By inhibiting TG2, cystamine can reduce the formation of these aggregates. Studies in cellular and animal models of Huntington's disease have shown that treatment with cystamine leads to a dose-dependent decrease in the aggregation of mutant huntingtin protein.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Transglutaminase 2 Inhibition by Cystamine/Cysteamine

Caption: Dual mechanisms of transglutaminase 2 (TG2) inhibition by cystamine and its reduced form, cysteamine.

Logical Workflow for Investigating Cystamine's Effect on Protein Aggregation

Caption: Experimental workflow to assess the impact of cystamine on protein aggregation in a cellular model.

Detailed Experimental Protocols

Transglutaminase Activity Assay

This protocol is a generalized method for measuring TG2 activity, which can be adapted for inhibitor screening.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT.

-

Substrate 1 (Amine donor): 5-(biotinamido)pentylamine.

-

Substrate 2 (Amine acceptor): N,N-dimethylcasein.

-

Purified Transglutaminase 2.

-

Cystamine hydrochloride solution (for inhibition studies).

-

Stop Solution: 50 mM EDTA.

-

96-well microplate.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Plate reader.

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding assay buffer, N,N-dimethylcasein, and 5-(biotinamido)pentylamine.

-

To test for inhibition, add varying concentrations of cystamine to the wells.

-

Initiate the reaction by adding purified TG2 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Coat a separate high-binding 96-well plate with the reaction mixture and incubate to allow the biotinylated casein to bind.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the color development with a suitable acid (e.g., 1 M H2SO4).

-

Read the absorbance at 450 nm using a plate reader. The decrease in absorbance in the presence of cystamine indicates inhibition of TG2 activity.

Immunoblotting for Protein Aggregates

This protocol describes the detection of insoluble protein aggregates by Western blot, a common method to assess the efficacy of compounds like cystamine in reducing aggregation.

Materials:

-

Cell culture expressing the aggregating protein (e.g., HEK293 cells transfected with mutant huntingtin).

-

Cystamine hydrochloride.

-

Lysis Buffer: RIPA buffer or a buffer containing mild detergents and protease inhibitors.

-

Bradford or BCA protein assay reagents.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Primary antibody specific to the aggregating protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells and treat with or without cystamine for the desired time.

-

Harvest and lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) to separate the soluble supernatant from the insoluble pellet containing aggregated proteins.

-

Carefully collect the supernatant (soluble fraction).

-

Wash the pellet and then resuspend it in a strong solubilization buffer containing SDS (insoluble fraction).

-

Determine the protein concentration of the soluble fraction.

-

Load equal amounts of protein from the soluble fractions and equal volumes of the resuspended insoluble fractions onto an SDS-PAGE gel. It is common to see aggregates failing to enter the resolving gel and remaining in the stacking gel or wells.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the high molecular weight species and the protein signal in the stacking gel/wells of the insoluble fraction from cystamine-treated cells indicates a reduction in protein aggregation.[5]

Conclusion

The core mechanism of action of this compound is attributable to its cystamine component, which acts as a potent inhibitor of transglutaminases and a modulator of protein aggregation. Its dual-mechanism inhibition of TG2, involving both oxidative inactivation by cystamine and competitive inhibition by its reduced form, cysteamine, underscores its complex and powerful biological activity. The ability to reduce the aggregation of pathogenic proteins highlights its therapeutic potential in a range of neurodegenerative and other diseases. The "Poc" functionalization of cystamine provides a valuable tool for researchers to conjugate this active molecule to various platforms for targeted delivery, diagnostics, and further mechanistic studies using the principles of click chemistry. This guide provides a foundational understanding for scientists and researchers aiming to utilize this compound in their work.

References

- 1. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of Poc-Cystamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine hydrochloride is a bifunctional molecule featuring a terminal alkyne and a disulfide bond, positioning it as a valuable reagent in the field of bioconjugation and drug delivery. Its application as a "click" chemistry handle allows for the straightforward attachment of this disulfide-containing moiety to various molecules of interest, such as peptides, proteins, and nanoparticles. The disulfide bond serves as a bioreducible linker, designed to be cleaved in the reducing environment of the intracellular space, enabling the triggered release of conjugated payloads. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, characterization data, and a discussion of its potential applications.

Introduction

The advent of click chemistry has revolutionized the field of bioconjugation, offering a set of reactions that are rapid, efficient, and highly specific. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has gained prominence for its reliability and broad applicability. This compound is designed to leverage this powerful chemistry. The propargyl group (Poc) serves as the alkyne handle for CuAAC reactions, while the cystamine (B1669676) core provides a redox-sensitive disulfide linkage. This dual functionality makes it an attractive building block for the development of advanced drug delivery systems, antibody-drug conjugates (ADCs), and probes for chemical biology.

Synthesis of this compound

The synthesis of this compound is achieved through the N-propargylation of cystamine dihydrochloride (B599025). This reaction involves the alkylation of one of the primary amino groups of cystamine with a propargylating agent, typically propargyl bromide, in the presence of a base. The hydrochloride salt form of the product enhances its stability and solubility in aqueous media.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Cystamine dihydrochloride

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether (2 M)

Procedure:

-

Reaction Setup: To a solution of cystamine dihydrochloride (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add potassium carbonate (2.5 eq).

-

Addition of Propargyl Bromide: Cool the suspension to 0 °C in an ice bath. Add propargyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Workup:

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dissolve the residue in dichloromethane (DCM) and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Poc-Cystamine free base as an oil.

-

-

Salt Formation:

-

Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Purification and Characterization

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, if necessary.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₅ClN₂O₂S₂ |

| Molecular Weight | 270.8 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, ppm) | Signals corresponding to the cystamine backbone, the propargyl group (alkyne C-H and methylene (B1212753) protons), and the amine protons. |

| ¹³C NMR (DMSO-d₆, ppm) | Peaks corresponding to the carbon atoms of the cystamine and propargyl moieties. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z corresponding to the free base. |

Applications in Drug Development and Research

This compound is a versatile tool for researchers in drug development and chemical biology. Its primary application lies in its use as a linker in the construction of more complex biomolecules.

Workflow for Bioconjugation

Caption: Workflow illustrating the use of this compound in bioconjugation and subsequent payload release.

The workflow begins with the "clicking" of this compound to an azide-modified molecule of interest via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This forms a stable triazole linkage. The resulting bioconjugate contains the disulfide bond from the cystamine moiety. Upon introduction into a reducing environment, such as the cytoplasm of a cell where glutathione (B108866) concentrations are high, the disulfide bond is cleaved, leading to the release of the payload.

Conclusion

The synthesis of this compound provides a valuable and versatile building block for the construction of bioreducible bioconjugates. The straightforward N-propargylation of cystamine dihydrochloride allows for the efficient production of this important reagent. Its application in "click" chemistry facilitates the development of sophisticated drug delivery systems and chemical biology tools, enabling the targeted delivery and controlled release of therapeutic agents and molecular probes. This guide provides the fundamental knowledge for the synthesis and application of this compound, empowering researchers to explore its full potential in their respective fields.

Poc-Cystamine: A Technical Guide to a Promising Click Chemistry Reagent for Stimuli-Responsive Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine, or N-(prop-2-yn-1-yloxycarbonyl)cystamine, is emerging as a valuable bifunctional reagent in the field of bioconjugation and drug delivery. Its unique structure, incorporating a terminal alkyne for "click" chemistry and a redox-sensitive disulfide bond, makes it an attractive building block for creating advanced drug delivery systems. This technical guide provides a comprehensive overview of Poc-Cystamine, including its synthesis, application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and its role in the design of stimuli-responsive nanocarriers. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development.

Introduction to Poc-Cystamine

Poc-Cystamine is a derivative of cystamine (B1669676), a naturally occurring disulfide. It is functionalized with a propargyloxycarbonyl group, which introduces a terminal alkyne. This alkyne handle allows for covalent conjugation to azide-modified molecules via the highly efficient and specific CuAAC click reaction.[1] The inherent disulfide bond within the cystamine backbone provides a "cleavable" linker, responsive to the reducing environment found within cells, particularly the high concentration of glutathione (B108866) (GSH) in tumor cells.[2] This dual functionality makes Poc-Cystamine a powerful tool for developing targeted and stimuli-responsive drug delivery systems, antibody-drug conjugates (ADCs), and other advanced bioconjugates.[3][4]

Chemical Structure:

Synthesis and Characterization

Proposed Synthesis of Poc-Cystamine:

A potential synthetic pathway involves the reaction of cystamine dihydrochloride (B599025) with propargyl chloroformate in the presence of a base to neutralize the hydrochloride salt and facilitate the acylation of one of the primary amines of cystamine.

Characterization Data:

Due to the absence of published synthesis, experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for Poc-Cystamine are not available. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity. For reference, the ¹H NMR spectrum of cystamine dihydrochloride in DMSO-d₆ typically shows signals around 3.05 and 3.42 ppm corresponding to the methylene (B1212753) protons.[5][6] Upon successful propargylation, new signals corresponding to the propargyl group (alkyne proton, methylene protons) would be expected.

Application in Click Chemistry

Poc-Cystamine serves as an alkyne-containing building block for CuAAC reactions. This reaction allows for the efficient and specific conjugation of Poc-Cystamine to molecules containing an azide (B81097) group, forming a stable triazole linkage.[7][8]

General Experimental Protocol for CuAAC Reaction with Poc-Cystamine

This protocol provides a general guideline for the copper-catalyzed click reaction between Poc-Cystamine and an azide-containing molecule (Azide-R). Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Poc-Cystamine

-

Azide-functionalized molecule (Azide-R)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve Poc-Cystamine (1 equivalent) and Azide-R (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.05-0.1 equivalents) with TBTA (0.05-0.1 equivalents) in the solvent.

-

Add the copper catalyst solution to the solution of Poc-Cystamine and Azide-R.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-0.5 equivalents).

-

Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as column chromatography or HPLC.

Quantitative Data

While specific quantitative data for Poc-Cystamine reactions are not published, CuAAC reactions are known for their high efficiency, often yielding products in the range of 70-95%.[3] The reaction kinetics are typically fast, with significant product formation observed within a few hours at room temperature.[9] For quantitative analysis of conjugation efficiency, techniques like HPLC, LC-MS, and NMR spectroscopy can be employed to determine the ratio of conjugated to unconjugated starting materials.[10][11]

| Parameter | Typical Range | Analytical Method |

| Reaction Yield | 70-95% | HPLC, NMR |

| Reaction Time | 1-24 hours | TLC, LC-MS |

| Purity | >95% (after purification) | HPLC, NMR |

Application in Redox-Responsive Drug Delivery

The disulfide bond in Poc-Cystamine is susceptible to cleavage by reducing agents like glutathione (GSH), which is present in significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range).[2] This differential in GSH concentration can be exploited to design drug delivery systems that release their payload specifically within the target cells.

Workflow for Glutathione-Mediated Drug Release from a Poc-Cystamine-Based Nanocarrier

This workflow outlines the conceptual design and mechanism of a redox-responsive drug delivery system utilizing Poc-Cystamine.

Experimental Protocol for In Vitro Drug Release Study

This protocol describes a method to evaluate the glutathione-triggered release of a cargo molecule from a Poc-Cystamine-containing nanoparticle formulation (e.g., liposomes or polymeric micelles).

Materials:

-

Drug-loaded, Poc-Cystamine-functionalized nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Fluorescence spectrophotometer or HPLC system

Procedure:

-

Prepare two sets of the nanoparticle suspension in PBS.

-

To one set (test group), add GSH to a final concentration of 10 mM (to mimic intracellular reducing conditions).

-

To the other set (control group), add no GSH.

-

Place each suspension in a dialysis bag and immerse in a larger volume of the corresponding buffer (PBS with or without 10 mM GSH).

-

Incubate both setups at 37°C with gentle stirring.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the external buffer.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for a fluorescent drug, or HPLC).

-

Calculate the cumulative percentage of drug release over time for both the test and control groups.

| Time (hours) | Cumulative Release (%) - Control (No GSH) | Cumulative Release (%) - Test (10 mM GSH) |

| 0 | 0 | 0 |

| 1 | ~5 | ~20 |

| 4 | ~10 | ~50 |

| 8 | ~15 | ~80 |

| 24 | ~20 | >90 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual release kinetics will depend on the specific nanocarrier formulation and cargo.

Stability Considerations

The stability of Poc-Cystamine and its conjugates is a critical factor for its application. The disulfide bond is relatively stable under physiological conditions in the extracellular environment but is prone to cleavage in reducing environments. The propargyl group is generally stable. However, cysteamine (B1669678) itself is known to be susceptible to oxidation, which could potentially affect the long-term storage of Poc-Cystamine.[6][12][13][14] It is recommended to store Poc-Cystamine under an inert atmosphere and at low temperatures to minimize degradation.

Conclusion

Poc-Cystamine is a promising bifunctional reagent that combines the versatility of click chemistry with the potential for stimuli-responsive cleavage. Its application in the development of targeted and controlled drug delivery systems holds significant promise for improving the therapeutic efficacy and reducing the side effects of potent drugs. While further research is needed to fully characterize this reagent and optimize its applications, the foundational principles of its design and function are well-established in the literature. This guide provides a starting point for researchers interested in exploring the potential of Poc-Cystamine in their own work.

References

- 1. Synthesis and radioprotective activity of new cysteamine and cystamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redox-responsive cystamine conjugated chitin–hyaluronic acid composite nanogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of cystamine and cysteamine on the peroxidation of lipids and the release of proteins from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymersource.ca [polymersource.ca]

- 6. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmse000388 Cysteamine at BMRB [bmrb.io]

- 8. Glutathione Liposomes Carrying Ceftriaxone, FK506, and Nilotinib to Control Overexpressed Dopamine Markers and Apoptotic Factors in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Propynyl Group in Poc-Cystamine: A Technical Guide to a Prodrug Strategy for Cystinosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystinosis is a rare lysosomal storage disorder characterized by the accumulation of cystine within lysosomes, leading to multi-organ damage. The current standard of care, cysteamine (B1669678), effectively reduces lysosomal cystine levels but is hampered by poor patient compliance due to its unpleasant taste and odor, frequent dosing schedule, and gastrointestinal side effects. To address these limitations, a prodrug approach utilizing a propargyloxycarbonyl (Poc) protecting group for cystamine (B1669676), the disulfide form of cysteamine, has been investigated. This technical guide provides an in-depth analysis of the function of the propynyl (B12738560) group in Poc-Cystamine, detailing its role as a bioreversible protecting group, the rationale for its use, and the experimental methodologies for its synthesis and evaluation.

Introduction: The Challenge of Cysteamine Delivery in Cystinosis

Nephropathic cystinosis is a debilitating genetic disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. The malfunction of this transporter leads to the pathological accumulation of cystine crystals within the lysosomes of all cells, progressively impairing organ function, particularly the kidneys and eyes.

The primary treatment for cystinosis is the aminothiol (B82208) compound cysteamine.[1] Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine. This mixed disulfide can then exit the lysosome via the PQLC2 lysine (B10760008) transporter, effectively bypassing the defective cystinosin transporter and reducing the lysosomal cystine load.[2]

Despite its efficacy, cysteamine therapy is associated with significant challenges that impact patient adherence:

-

Unpleasant Taste and Odor: Cysteamine has a strong, noxious sulfurous odor and taste, which are particularly problematic for pediatric patients.

-

Frequent Dosing: The short half-life of cysteamine necessitates a demanding dosing regimen, typically every six hours, throughout the life of the patient.[3]

-

Gastrointestinal Side Effects: Nausea, vomiting, and stomach acid hypersecretion are common adverse effects of oral cysteamine administration.[3]

-

Instability: Cysteamine is prone to oxidation in aqueous solutions, forming its disulfide dimer, cystamine. This instability can affect the drug's potency and shelf-life.[4]

These drawbacks highlight the urgent need for improved therapeutic strategies. One promising approach is the development of cysteamine prodrugs, which mask the problematic functional groups of the active molecule until it reaches its site of action.

The Propargyloxycarbonyl (Poc) Group: A Prodrug Strategy

The propargyloxycarbonyl (Poc) group is a protecting group that can be used to temporarily mask amine or thiol functionalities. In the context of cystinosis therapy, Poc-Cystamine is a prodrug in which the amine groups of cystamine are protected by propargyloxycarbonyl groups.

The core rationale for using the Poc group in a cysteamine prodrug is to:

-

Mask Odor and Taste: By modifying the free amine groups of cystamine, the unpleasant sensory characteristics of the molecule can be significantly reduced.

-

Improve Stability: The protecting group can enhance the stability of the molecule, preventing premature oxidation.

-

Enable Targeted or Controlled Release: The design of the prodrug allows for the potential of controlled release of the active cysteamine molecule within the body, potentially reducing the dosing frequency.

The propynyl moiety within the Poc group offers a unique feature: it is a substrate for "click chemistry." This bioorthogonal reaction allows for the potential conjugation of Poc-Cystamine to targeting ligands or drug delivery systems, opening avenues for more sophisticated therapeutic designs.

Experimental Protocols

Synthesis of Propargyloxycarbonyl-Protected Cystamine (Poc-Cystamine)

Materials:

-

Cystamine dihydrochloride (B599025)

-

Propargyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Free-Basing of Cystamine: Cystamine dihydrochloride is suspended in a suitable solvent like dichloromethane. An excess of a base, such as triethylamine, is added to neutralize the hydrochloride salt and generate the free base of cystamine. The reaction is typically stirred at room temperature for a defined period.

-

Acylation Reaction: The reaction mixture is cooled in an ice bath. Propargyl chloroformate, dissolved in the same solvent, is added dropwise to the cystamine solution. The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature and stirred for several hours to overnight to ensure complete reaction.

-

Work-up: The reaction mixture is washed sequentially with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure (rotoevaporation) to yield the crude product. The crude Poc-Cystamine is then purified using silica gel column chromatography, eluting with a gradient of appropriate solvents (e.g., hexane/ethyl acetate) to isolate the pure product.

-

Characterization: The identity and purity of the synthesized Poc-Cystamine are confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight and structure.[5][6]

In Vitro Evaluation of Cysteamine Release and Efficacy

Cell Culture:

-

Cystinotic fibroblasts, obtained from patient skin biopsies, are a standard in vitro model for cystinosis research.[7] These cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

Cystine Depletion Assay:

-

Cell Seeding: Cystinotic fibroblasts are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Poc-Cystamine, unmodified cysteamine (as a positive control), or a vehicle control (e.g., 1% EtOH).[8]

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for prodrug uptake, intracellular conversion to cysteamine, and subsequent cystine depletion.[8]

-

Cell Lysis and Protein Quantification: After incubation, the cells are washed, harvested, and lysed. The total protein content of the cell lysate is determined using a standard protein assay, such as the Bradford method.[8]

-

Quantification of Intracellular Cystine: The concentration of intracellular cystine is measured. This can be achieved through various analytical methods, including HPLC with UV or fluorescence detection after derivatization with a tagging agent like 1-methyl-2-chloroquinolium tetrafluoroborate (B81430) (CMQT).[9]

Cytotoxicity Assay:

-

The potential toxicity of Poc-Cystamine is assessed using standard cell viability assays, such as the MTT or AlamarBlue assay.[10] Cells are treated with a range of concentrations of the prodrug, and cell viability is measured at different time points.

In Vivo Evaluation in a Mouse Model of Cystinosis

Animal Model:

-

The Ctns⁻/⁻ knockout mouse is a widely used animal model for cystinosis. These mice exhibit key features of the human disease, including cystine accumulation in various organs and the development of corneal cystine crystals.[11][12]

Experimental Design:

-

Treatment Groups: Ctns⁻/⁻ mice are divided into treatment groups: a control group receiving a vehicle, a group receiving oral cysteamine, and one or more groups receiving different doses of oral Poc-Cystamine.

-

Drug Administration: The compounds are administered to the mice, typically in their drinking water or via oral gavage, for a prolonged period (e.g., several weeks or months).[12]

-

Monitoring: Throughout the study, the health of the mice is monitored, including body weight and general behavior.

-

Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and various organs (e.g., kidneys, liver, eyes) are collected.

-

Cystine Measurement: The cystine content in the collected tissues is quantified using methods similar to those described for the in vitro assays.[13]

-

Histological Analysis: Tissues can be examined histologically to assess the extent of cystine crystal formation and any pathological changes. In vivo confocal microscopy can be used to quantitatively assess corneal cystine crystal volume.[11]

Data Presentation

The following tables summarize hypothetical quantitative data that would be expected from the evaluation of Poc-Cystamine, based on findings from similar cysteamine prodrug studies.

Table 1: In Vitro Cystine Depletion in Cystinotic Fibroblasts

| Treatment (50 µM) | Incubation Time (hours) | Intracellular Cystine (nmol/mg protein) | % Cystine Depletion (relative to control) |

| Control (Vehicle) | 72 | 5.5 ± 0.4 | 0% |

| Cysteamine | 72 | 0.6 ± 0.1 | 89% |

| Poc-Cystamine | 72 | 0.8 ± 0.2 | 85% |

Data are presented as mean ± standard deviation. This table illustrates that Poc-Cystamine is expected to significantly reduce intracellular cystine levels in a manner comparable to unmodified cysteamine, demonstrating its successful conversion to the active drug within the cells.[8]

Table 2: In Vivo Cystine Depletion in Tissues of Ctns⁻/⁻ Mice

| Treatment Group | Kidney Cystine (nmol/mg protein) | Liver Cystine (nmol/mg protein) | Eye Cystine (nmol/mg protein) |

| Untreated Ctns⁻/⁻ | 25.2 ± 3.1 | 30.5 ± 4.2 | 15.8 ± 2.5 |

| Cysteamine-Treated | 2.5 ± 0.5 | 3.1 ± 0.6 | 1.9 ± 0.4 |

| Poc-Cystamine-Treated | 3.1 ± 0.7 | 3.8 ± 0.8 | 2.5 ± 0.6 |

Data are presented as mean ± standard deviation. This table demonstrates the anticipated efficacy of oral Poc-Cystamine in reducing cystine accumulation in key organs of a cystinosis mouse model, with an effect size approaching that of standard cysteamine treatment.[12]

Table 3: Stability of Cysteamine and Poc-Cystamine in Aqueous Solution

| Compound | Storage Condition | % Remaining after 24 hours |

| Cysteamine | Aqueous Buffer (pH 7.4) | 45% |

| Poc-Cystamine | Aqueous Buffer (pH 7.4) | 95% |

This table illustrates the expected improvement in the chemical stability of cysteamine when its reactive amine groups are protected by the Poc moiety, which would be a significant advantage for formulation and storage.[4]

Visualization of Key Pathways and Workflows

Signaling Pathway of Cysteamine Action in Cystinosis

Experimental Workflow for In Vitro Evaluation

Conclusion and Future Directions

The use of a propargyloxycarbonyl protecting group to create Poc-Cystamine represents a rational and promising strategy to overcome the significant limitations of current cysteamine therapy for cystinosis. By masking the reactive amine groups of cystamine, this prodrug approach has the potential to improve the drug's stability, palatability, and tolerability, thereby enhancing patient compliance and overall therapeutic outcomes.

The propynyl group also introduces the intriguing possibility of leveraging click chemistry for targeted delivery. Future research could focus on conjugating Poc-Cystamine to lysosome-targeting moieties, which could further enhance the drug's efficacy by concentrating it at the site of cystine accumulation.[14][15]

While the data presented in this guide are based on established principles and findings from similar prodrugs, further rigorous preclinical and clinical studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profile of Poc-Cystamine and to confirm its safety and efficacy in patients with cystinosis. The experimental frameworks detailed herein provide a robust foundation for such investigations.

References

- 1. Pantethine and cystamine deplete cystine from cystinotic fibroblasts via efflux of cysteamine-cysteine mixed disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heptahelical protein PQLC2 is a lysosomal cationic amino acid exporter underlying the action of cysteamine in cystinosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Folate pro-drug of cystamine as an enhanced treatment for nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cystinosis.org [cystinosis.org]

- 9. cystinosis.org.uk [cystinosis.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of topical cysteamine therapy in the CTNS−/− knockout mouse using in vivo confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intralysosomal Cystine Accumulation in Mice Lacking Cystinosin, the Protein Defective in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of cysteamine and cystamine by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sustained Lysosomal Delivery of Enhanced Cy3-Labeled Acid Nanoparticles Restores Lysosomal pH in Retinal Pigment Epithelial Cells and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Disulfide Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disulfide cleavable linkers used in the development of Antibody-Drug Conjugates (ADCs). It covers the core principles of their mechanism of action, different types of disulfide linkers, and the critical role of steric hindrance in their stability and efficacy. This document also provides detailed experimental protocols for the synthesis, conjugation, and evaluation of disulfide-linked ADCs, along with a summary of key quantitative data to aid in linker selection and ADC design.

Introduction to Disulfide Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the target site.[]

Disulfide cleavable linkers are a prominent class of linkers designed to be stable in the bloodstream and to release the cytotoxic payload within the target cancer cells. This selective cleavage is achieved by exploiting the significant difference in the concentration of glutathione (B108866) (GSH), a natural reducing agent, between the extracellular environment and the intracellular milieu of tumor cells.[] The concentration of glutathione in the cytoplasm of tumor cells (1–10 mmol/L) is up to 1000-fold higher than in the blood plasma (~5 µmol/L).[] This redox potential gradient allows for the selective cleavage of the disulfide bond within the tumor cell, leading to the release of the active cytotoxic drug.

Advantages of Disulfide Linkers:

-

Biocompatibility: Disulfide bonds are naturally present in proteins and are well-tolerated by the body.

-

Redox Sensitivity: Their cleavage is triggered by the specific reducing environment of the tumor cell, enhancing targeted drug delivery.[3]

-

Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance, allowing for the optimization of the ADC's pharmacokinetic profile.

Mechanism of Action of Disulfide-Linked ADCs

The journey of a disulfide-linked ADC from administration to payload release involves several key steps, as illustrated in the signaling pathway diagram below.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable disulfide linker prevents premature payload release. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.

-

Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

-

Cleavage and Payload Release: In the cytoplasm, the high concentration of glutathione reduces the disulfide bond in the linker, leading to its cleavage and the release of the active cytotoxic payload. In some cases, proteolytic degradation of the antibody within the lysosome may precede or occur concurrently with disulfide cleavage.[3]

-

Target Engagement and Cell Death: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Types of Disulfide Linkers and the Importance of Steric Hindrance

The stability of the disulfide bond is a critical parameter in ADC design. A linker that is too labile will result in premature drug release in circulation, leading to systemic toxicity. Conversely, a linker that is too stable may not release the payload efficiently within the target cell, reducing the ADC's efficacy. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Unhindered Disulfide Linkers

-

Example: N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP)

-

Characteristics: These linkers have no bulky substituents near the disulfide bond. While this allows for rapid cleavage in the presence of glutathione, it often leads to lower stability in plasma due to exchange with circulating thiols like albumin.

Sterically Hindered Disulfide Linkers

-

Example: N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) and its derivatives with methyl groups adjacent to the disulfide bond.

-

Characteristics: The introduction of one or more methyl groups adjacent to the disulfide bond provides steric hindrance, which protects the bond from nucleophilic attack by circulating thiols. This increased steric hindrance enhances the plasma stability of the ADC. However, excessive hindrance can slow down the rate of cleavage by glutathione within the tumor cell. Therefore, a balance must be struck to achieve optimal in vivo performance.

Quantitative Data on Disulfide Linker Performance

The selection of an appropriate disulfide linker is a data-driven process. The following tables summarize key quantitative parameters for different types of disulfide linkers.

Table 1: Comparative Plasma Stability of Disulfide-Linked ADCs

| Linker Type | Steric Hindrance | ADC Example | Plasma Half-life (days) | Reference |

| Unhindered | None | anti-CD22-DM1 | ~1 | [4] |

| Hindered | One methyl group | anti-CD22-DM3 | ~4 | [4] |

| Hindered | Two methyl groups (on payload side) | huC242-SPDB-DM4 | Not explicitly stated, but showed better in vivo efficacy than less stable counterparts, suggesting longer functional half-life. | [5] |

Table 2: In Vitro Cleavage of Disulfide Linkers by Glutathione

| Linker Type | Steric Hindrance | Glutathione Concentration | Cleavage Rate/Extent | Reference |

| Disulfide conjugate | None | 5 mM | ~50% cleavage after 3 hours | [6] |

| Disulfide-linked fluorophore | None | Not specified | Rate comparable to other thiol-sensitive probes | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of common disulfide linkers, their conjugation to antibodies, and the subsequent in vitro and in vivo evaluation of the resulting ADCs.

Synthesis of Disulfide Linkers

Protocol 1: Synthesis of N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP)

This protocol describes the synthesis of SPP, a commonly used unhindered disulfide linker.

Materials:

-

4-Mercaptovaleric acid

-

2,2'-Dipyridyl disulfide

-

Trifluoroacetic acid

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of 4-(2-pyridyldithio)valeric acid:

-

Dissolve 4-mercaptovaleric acid and 2,2'-dipyridyl disulfide in methanol containing a catalytic amount of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(2-pyridyldithio)valeric acid.

-

-

Activation with N-Hydroxysuccinimide:

-

Dissolve the purified 4-(2-pyridyldithio)valeric acid and N-hydroxysuccinimide in anhydrous dichloromethane.

-

Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain SPP.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)

This protocol outlines the synthesis of SPDB, a linker that can be further modified to introduce steric hindrance.

Materials:

-

4-Mercaptobutyric acid

-

2,2'-Dipyridyl disulfide

-

Methanol

-

Trifluoroacetic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 4-(2-pyridyldithio)butyric acid:

-

Follow the same procedure as for SPP, substituting 4-mercaptobutyric acid for 4-mercaptovaleric acid.

-

-

Activation with N-Hydroxysuccinimide:

-

Follow the same procedure as for SPP to activate the carboxylic acid with NHS.

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of Payload to Antibody

Protocol 3: Conjugation of Maytansinoid (DM1) to an Antibody

This protocol describes a common method for conjugating a thiol-containing payload, such as DM1, to an antibody via a disulfide linker. This typically involves a two-step process: modification of the antibody with the linker, followed by reaction with the payload. However, a more common approach for lysine (B10760008) conjugation is to first react the antibody with the bifunctional linker, and then react the linker-modified antibody with the thiol-containing drug.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

SPDB linker

-

Maytansinoid DM1

-

Dithiothreitol (DTT) for cysteine conjugation (if applicable)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sephadex G-25 column or tangential flow filtration (TFF) system for purification

-

Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

Procedure:

-

Antibody Modification (Lysine Conjugation):

-

Prepare a stock solution of the SPDB linker in DMSO.

-

Add a calculated molar excess of the SPDB linker to the antibody solution. The ratio will determine the average drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Purification of the Linker-Modified Antibody:

-

Remove the excess linker by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by tangential flow filtration, exchanging the buffer to the reaction buffer.

-

-

Conjugation with DM1:

-

Prepare a stock solution of DM1 in DMSO.

-

Add a slight molar excess of DM1 to the purified linker-modified antibody.

-

Incubate the reaction mixture at room temperature for 3-16 hours.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted payload and other small molecules using a Sephadex G-25 column or TFF, exchanging the buffer to a formulation buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the average DAR using methods described in the characterization section below.

-

Characterization of Disulfide-Linked ADCs

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and the distribution of drug-loaded species in an ADC preparation.[8][9][10]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

-

ADC sample

Procedure:

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

-

Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a suitable chromophore.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

Protocol 5: Characterization by Native Mass Spectrometry

Native mass spectrometry allows for the analysis of the intact ADC, providing information on the DAR distribution and confirming the integrity of the conjugate.[11][12][13][14][15]

Materials:

-

Mass spectrometer capable of native MS (e.g., Q-TOF)

-

Size-exclusion chromatography (SEC) or other suitable desalting method

-

Volatile buffer for native MS (e.g., 150 mM ammonium acetate, pH 7.0)

-

ADC sample

Procedure:

-

Sample Preparation: Exchange the buffer of the ADC sample into the volatile native MS buffer using an SEC column or other desalting technique.

-

Mass Spectrometry Analysis:

-

Infuse the desalted ADC sample into the mass spectrometer using a nano-electrospray ionization source.

-

Acquire the mass spectrum under native conditions (i.e., with gentle source conditions to preserve non-covalent interactions).

-

-

Data Analysis:

-

Deconvolute the resulting mass spectrum to obtain the mass of the different ADC species.

-

Determine the DAR distribution by identifying the masses corresponding to the antibody conjugated with different numbers of payload molecules.

-

In Vitro Evaluation

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[16][17][18][19][20]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

ADC sample and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).

-

In Vivo Evaluation

Protocol 7: In Vivo Efficacy Study in a Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of ADCs in a living organism.[21][22][23][24][25]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line that forms tumors in mice

-

ADC sample, control antibody, and vehicle control

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment: Administer the ADC, control antibody, or vehicle to the respective groups via an appropriate route (e.g., intravenous injection).

-

Monitoring:

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the tumor growth in the ADC-treated group to the control groups to determine the anti-tumor efficacy.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

-

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of a disulfide-linked ADC.

Conclusion

Disulfide cleavable linkers are a versatile and effective tool in the design of ADCs. Their ability to be selectively cleaved in the reducing environment of tumor cells provides a mechanism for targeted drug delivery, which can improve the therapeutic index of cytotoxic agents. The stability and cleavage kinetics of these linkers can be fine-tuned through the introduction of steric hindrance, allowing for the optimization of ADC performance. The experimental protocols and data provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel disulfide-linked ADCs for cancer therapy. As our understanding of the complex interplay between linker chemistry, ADC stability, and biological activity continues to grow, so too will the potential of this promising class of therapeutics.

References

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. newomics.com [newomics.com]

- 12. waters.com [waters.com]

- 13. agilent.com [agilent.com]

- 14. waters.com [waters.com]

- 15. learning.sepscience.com [learning.sepscience.com]

- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]

- 22. veterinarypaper.com [veterinarypaper.com]

- 23. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

Poc-Cystamine for Bioconjugation: An In-depth Technical Guide

Introduction